Cas no 89499-42-3 (4-Amino-5-bromo-2-thiophenecarboxylic acid)

4-Amino-5-bromo-2-thiophenecarboxylic acid is a heterocyclic organic compound featuring a thiophene core substituted with an amino group at the 4-position, a bromine atom at the 5-position, and a carboxylic acid moiety at the 2-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of biologically active molecules. The presence of both amino and carboxylic acid functional groups allows for further derivatization, while the bromine substituent facilitates cross-coupling reactions. Its high purity and well-defined reactivity profile make it suitable for research and industrial applications requiring precise molecular modifications. The compound is typically handled under controlled conditions due to its sensitivity.
4-Amino-5-bromo-2-thiophenecarboxylic acid structure
89499-42-3 structure
Product Name:4-Amino-5-bromo-2-thiophenecarboxylic acid
CAS No:89499-42-3
MF:C5H4BrNO2S
MW:222.059759140015
MDL:MFCD01627989
CID:706762
PubChem ID:13205577
Update Time:2025-11-02

4-Amino-5-bromo-2-thiophenecarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-5-bromo-2-thiophenecarboxylic acid
    • 2-THIOPHENECARBOXYLIC ACID, 4-AMINO-5-BROMO-
    • 4-amino-5-bromothiophene-2-carboxylic acid
    • 2-Thiophenecarboxylicacid, 4-amino-5-bromo-
    • 2-Thiophenecarboxylicacid,4-amino-5-bromo-
    • FCH1332798
    • AX8078812
    • ST2418103
    • Z5296
    • 4-azanyl-5-bromanyl-thiophene-2-carboxylic acid
    • A843212
    • 4-Amino-5-bromo-2-thi
    • 89499-42-3
    • MFCD01627989
    • AKOS015897300
    • SCHEMBL4059204
    • SY111495
    • DTXSID70527618
    • 4-Amino-5-bromo-2-thiophenecarboxylicacid
    • FS-3533
    • FT-0646682
    • 4-Amino-5-bromo-2-thiophenecarboxylic acid, AldrichCPR
    • MDL: MFCD01627989
    • Inchi: 1S/C5H4BrNO2S/c6-4-2(7)1-3(10-4)5(8)9/h1H,7H2,(H,8,9)
    • InChI Key: YYJRQBYVIMZIIX-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(C(=O)O)S1)N

Computed Properties

  • Exact Mass: 220.91500
  • Monoisotopic Mass: 220.91461g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8
  • Topological Polar Surface Area: 91.6

Experimental Properties

  • Density: 2.02
  • Boiling Point: 439.3°C at 760 mmHg
  • Flash Point: 219.5°C
  • Refractive Index: 1.721
  • PSA: 91.56000
  • LogP: 2.37220

4-Amino-5-bromo-2-thiophenecarboxylic acid Security Information

4-Amino-5-bromo-2-thiophenecarboxylic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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4-Amino-5-bromo-2-thiophenecarboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:89499-42-3)4-Amino-5-bromo-2-thiophenecarboxylic acid
Order Number:A843212
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:59
Price ($):606.0
Email:sales@amadischem.com

Additional information on 4-Amino-5-bromo-2-thiophenecarboxylic acid

4-Amino-5-bromo-2-thiophenecarboxylic acid (CAS No. 89499-42-3): Properties, Applications, and Market Insights

4-Amino-5-bromo-2-thiophenecarboxylic acid (CAS No. 89499-42-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This heterocyclic carboxylic acid derivative features a thiophene ring system substituted with both amino and bromo functional groups, making it a versatile building block for various synthetic applications. The compound's molecular formula is C5H4BrNO2S, with a molecular weight of 222.06 g/mol.

The growing interest in thiophene-based compounds stems from their remarkable electronic properties and biological activities. Researchers are particularly focused on 4-Amino-5-bromo-2-thiophenecarboxylic acid derivatives due to their potential in drug discovery programs targeting various therapeutic areas. Recent studies have explored its role as a precursor for small molecule inhibitors and organic electronic materials, aligning with current trends in personalized medicine and sustainable technologies.

From a chemical perspective, 4-Amino-5-bromo-2-thiophenecarboxylic acid exhibits interesting reactivity patterns. The presence of both electron-donating (amino group) and electron-withdrawing (bromo substituent) groups on the thiophene ring creates unique electronic effects that influence its behavior in organic transformations. This makes it particularly valuable for constructing complex molecular architectures through selective functionalization reactions.

In pharmaceutical applications, this compound serves as a key intermediate for developing targeted therapies. Its structural features allow for the creation of novel compounds with potential activity against various biological targets. The thiophene-carboxylic acid moiety is known to participate in important molecular interactions, while the bromo substituent offers opportunities for further derivatization through cross-coupling reactions, a topic of great interest in modern medicinal chemistry.

The materials science field has also shown increasing demand for 4-Amino-5-bromo-2-thiophenecarboxylic acid and its derivatives. These compounds contribute to the development of organic semiconductors and conductive polymers, addressing the growing need for flexible electronics and sustainable energy solutions. Researchers are investigating its potential in organic photovoltaics and light-emitting diodes (OLEDs), areas that have seen exponential growth in recent years.

Quality control of 4-Amino-5-bromo-2-thiophenecarboxylic acid typically involves analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The compound generally appears as a light yellow to beige crystalline powder with good stability under standard storage conditions. Proper handling requires standard laboratory precautions, though it doesn't fall under hazardous material classifications.

Market trends indicate steady growth in demand for thiophene-based intermediates, with 4-Amino-5-bromo-2-thiophenecarboxylic acid maintaining a niche but important position. The compound's price reflects its specialized nature and the complexity of its synthesis, with current research focusing on more efficient production methods to meet increasing demand from both academic and industrial sectors.

Recent patent literature reveals growing interest in 4-Amino-5-bromo-2-thiophenecarboxylic acid derivatives for various applications. Several pharmaceutical companies have included related structures in their drug discovery pipelines, particularly for targets involving protein-protein interactions and enzyme inhibition. This aligns with current therapeutic trends toward precision medicine and targeted drug delivery systems.

Environmental considerations for 4-Amino-5-bromo-2-thiophenecarboxylic acid production and use follow standard green chemistry principles. Researchers are exploring biocatalytic approaches and solvent-free reactions to minimize waste generation, responding to the chemical industry's push toward more sustainable practices. These developments address common search queries about "green synthesis of heterocyclic compounds" and "sustainable pharmaceutical intermediates."

The analytical characterization of 4-Amino-5-bromo-2-thiophenecarboxylic acid presents specific challenges that have become frequent topics in scientific forums. Questions about "NMR interpretation of thiophene derivatives" and "HPLC method development for amino-thiophene compounds" reflect the practical concerns researchers face when working with this class of molecules. Advanced spectroscopic techniques and hyphenated analytical methods are increasingly employed to ensure product quality.

Looking forward, the applications of 4-Amino-5-bromo-2-thiophenecarboxylic acid are expected to expand into emerging fields such as molecular electronics and bioimaging. Its unique combination of structural features makes it a promising candidate for developing smart materials and diagnostic agents. These potential applications correspond to trending searches about "next-generation organic materials" and "multifunctional molecular building blocks."

In conclusion, 4-Amino-5-bromo-2-thiophenecarboxylic acid (CAS No. 89499-42-3) represents an important synthetic intermediate with diverse applications across multiple scientific disciplines. Its value lies in the strategic positioning of functional groups that enable the construction of complex molecules for pharmaceutical and materials science applications. As research continues to uncover new uses for thiophene-based compounds, this particular derivative is poised to maintain its relevance in cutting-edge scientific developments.

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Amadis Chemical Company Limited
(CAS:89499-42-3)4-Amino-5-bromo-2-thiophenecarboxylic acid
A843212
Purity:99%
Quantity:10g
Price ($):606.0
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